molecular formula C38H74NaO10P B571037 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt CAS No. 200880-41-7

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

Cat. No. B571037
M. Wt: 744.964
InChI Key: LDWIWSHBGAIIMV-ODZMYOIVSA-M
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Description

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DPPG, is a glycerophospholipid . It contains the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .


Synthesis Analysis

A procedure for the small-scale chemical synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPL) has been reported . Under optimal conditions, 36% of the sn-glycero-3-phosphocholine was converted to DPL .


Molecular Structure Analysis

The molecular formula of DPPG is C38H74NaO10P . It is a phospholipid in which a phosphoglycerol moiety occupies a glycerol substitution site .


Chemical Reactions Analysis

UV damage to DPPG, an important component of cell membranes, has been investigated . The study found that DPPG specifically provides protection against infection by vaccinia virus when incorporated in small unilamellar vesicles .


Physical And Chemical Properties Analysis

DPPG is a semisynthetic compound with a molecular weight of 744.95 g/mol . It is available in powder form and is stored at -20°C . The compound has a linear formula of C38H74O10PNa .

Scientific Research Applications

Application in Petroleum Drilling and Production

Specific Scientific Field

Petroleum Engineering

Summary of the Application

DPPG is used as a temporary plugging agent (TPA) in petroleum drilling and production. It’s used for temporary plugging while drilling and petroleum well stimulation by diverting in acidizing or fracturing operations .

Methods of Application or Experimental Procedures

A degradable pre-formed particle gel (DPPG) was developed. The concentration of total monomers or cross-linker was decreased, which gradually increased the swelling volume of the synthesized DPPG .

Results or Outcomes

The DPPG showed excellent static swelling effect and self-degradation performance. It also demonstrated high-temperature resistance (150 °C) and high-salinity resistance (200,000 mg/L NaCl). The DPPG had a perfect plugging effect in the porous media, with the plugging pressure gradient as high as 21.12 MPa .

Interaction with Dimethylsulfoxide (DMSO) in Phospholipid Monolayers

Specific Scientific Field

Biochemistry

Summary of the Application

DPPG is used to study the interaction between dimethylsulfoxide (DMSO) and phospholipid monolayers .

Methods of Application or Experimental Procedures

The interaction was studied using “in situ” Brewster angle microscopy (BAM) coupled to a Langmuir trough .

Results or Outcomes

DMSO was shown to significantly impact the structure of the liquid expanded (LE) and gaseous phases of a DPPC monolayer. The domains reorganized to much larger domain structures .

Component in Internal Lipid Standard Mixture

Specific Scientific Field

Analytical Chemistry

Summary of the Application

DPPG is used as a component in internal lipid standard mixture for matrix-assisted laser desorption/ionization (MALDI)-fourier-transform ion cyclotron resonance (FTICR)-mass spectrometry (MS) analysis .

Methods of Application or Experimental Procedures

DPPG is included in the lipid standard mixture used in the MALDI-FTICR-MS analysis .

Results or Outcomes

The inclusion of DPPG in the lipid standard mixture aids in the accurate analysis of samples in MALDI-FTICR-MS .

Application in Reservoir Drilling Fluid Lost Circulation

Summary of the Application

Lost circulation is a significant problem in reservoir drilling, and the contradiction between plugging and unplugging in reservoirs is a problem that needs to be solved urgently. The traditional lost circulation material (LCM) is not suitable for reservoirs and the complex subsequent operations. Currently, a self-degrading plugging material is proposed .

Methods of Application or Experimental Procedures

A new self-degradation plugging material, CKS-DPPG, was prepared by AM, GG, nano silica, and PEGDA .

Results or Outcomes

The CKS-DPPG reached a 50% degradation rate in 54 h and complete degradation in 106 h at 80 °C and pH = 8. Low temperatures, high mineralization, and weak alkaline conditions prolong the complete degradation time of CKS-DPPG, which facilitates subsequent operations .

Application in Reorganization and Caging of Phospholipid Monolayers

Summary of the Application

DPPG is used to study the reorganization and caging of phospholipid monolayers .

Results or Outcomes

The study showed that dimethylsulfoxide (DMSO) significantly impacts the structure of the liquid expanded (LE) and gaseous phases of a DPPC monolayer .

Application in Adsorption Kinetics of Liposome Layers

Specific Scientific Field

Physical Chemistry

Summary of the Application

DPPG is used to study the adsorption kinetics of liposome layers .

Methods of Application or Experimental Procedures

The adsorption kinetics were studied using a variety of techniques, including surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) .

Results or Outcomes

The study provided valuable insights into the adsorption kinetics of liposome layers, which can be useful in the design of drug delivery systems .

properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIWSHBGAIIMV-ODZMYOIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173907
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

CAS RN

200880-41-7
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
239
Citations
DA Holden, JJ Watkins, HS White - Langmuir, 2012 - ACS Publications
The resistive-pulse method was used to monitor the pressure-driven translocation of multilamellar liposomes with radii between 190 and 450 nm through a single conical nanopore …
Number of citations: 53 pubs.acs.org
TP Pivetta, S Simões, PA Ribeiro, M Raposo - phantomsfoundation.com
Photodynamic Therapy (PDT) is currently a promising treatment methodology for several types of cancers [1]. Three main components are necessary for PDT: a light source, a …
Number of citations: 2 phantomsfoundation.com
JC Rodrigues, L Caseli - Thin Solid Films, 2017 - Elsevier
Abstract Properties of microbicide drugs are believed to be associated to their interactions with biointerfaces such as cell membranes, encouraging research on the identification of …
Number of citations: 16 www.sciencedirect.com
P Foteini, N Pippa, N Naziris… - Journal of liposome …, 2019 - Taylor & Francis
The aim of the present study is to investigate the interactions between liposomes and proteins and to evaluate the role of liposomal lipid composition and concentration in the formation …
Number of citations: 65 www.tandfonline.com
D Ciumac, RA Campbell, H Xu, LA Clifton… - Colloids and Surfaces B …, 2017 - Elsevier
Many antimicrobial peptides (AMPs) target bacterial membranes and they kill bacteria by causing structural disruptions. One of the fundamental issues however lies in the selective …
Number of citations: 48 www.sciencedirect.com
E Triantafyllopoulou, N Pippa… - Journal of Liposome …, 2023 - Taylor & Francis
At the dawn of a new nanotechnological era in the pharmaceutical field, it is very important to examine and understand all the aspects that influence in vivo behaviour of nanoparticles. …
Number of citations: 4 www.tandfonline.com
Y Liu, MP Nieh, H Jang, Y Huang… - APS March Meeting …, 2013 - ui.adsabs.harvard.edu
Monodispersed nanodiscs can be self-assembled in an aqueous mixture of 1, 2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1, 2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC…
Number of citations: 3 ui.adsabs.harvard.edu
Y Liu, Y Yang, MP Nieh - APS March Meeting Abstracts, 2012 - ui.adsabs.harvard.edu
Phospholipid mixtures composed of 1, 2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1, 2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) and 1, 2-dipalmitoyl-sn-glycero-3-…
Number of citations: 3 ui.adsabs.harvard.edu
MS Pereira, MD Maximino, CS Martin… - Anais da Academia …, 2021 - SciELO Brasil
The immobilization of the enzyme tyrosinase (Tyr) in lipid matrices can be explored to produce biosensors for detecting polyphenols, which is relevant for the food industry. Herein, we …
Number of citations: 2 www.scielo.br
K Hąc-Wydro, M Mach, K Węder, K Pająk… - Biochimica et Biophysica …, 2017 - Elsevier
In this work Langmuir monolayer experiments were performed to analyze the effect of Cd 2 + ions and their mixtures with synthetic auxin (1-naphthaleneacetic acid – NAA) on lipid films. …
Number of citations: 10 www.sciencedirect.com

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